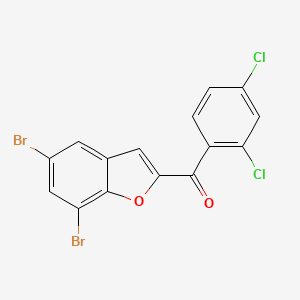
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C15H6Br2Cl2O2 and its molecular weight is 448.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone, commonly referred to as DBDM, is a synthetic organic compound with significant biological activity. This article delves into its chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.
DBDM has the molecular formula C15H7Br2Cl2O and a molecular weight of approximately 448.92 g/mol. The compound features a benzofuran moiety with two bromine substituents and a dichlorophenyl group, contributing to its unique chemical characteristics such as stability and fluorescence under UV light.
Research indicates that DBDM interacts with various biological targets, influencing cellular pathways related to:
- Apoptosis : DBDM has been shown to induce apoptotic processes in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Microbial Inhibition : The compound exhibits antimicrobial properties, effectively inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that DBDM significantly inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, indicating potent activity against these cell types.
- Antimicrobial Efficacy : In vitro tests revealed that DBDM effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli.
- Fluorescent Properties : DBDM displays notable fluorescence when exposed to UV light, making it a candidate for applications in bioimaging and as a fluorescent probe in biological assays .
Comparative Analysis with Similar Compounds
To better understand DBDM's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone | C15H8Br3O | Potential for similar biological activity due to bromine substitution. |
| (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol | C15H10Br2O2 | Exhibits different reactivity due to hydroxyl group presence. |
| This compound oxime | C15H7Br2Cl2NO | Alters biological activity and stability through oxime functionalization. |
Applications in Pharmacology
DBDM's unique combination of structural features enhances its potential therapeutic applications:
- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, DBDM is being investigated as a lead compound for developing new anticancer drugs.
- Antimicrobial Agents : Its efficacy against various pathogens positions DBDM as a potential candidate for new antimicrobial therapies.
Eigenschaften
IUPAC Name |
(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHUZCNIRAUXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













